molecular formula C54H74O55 B12422870 D-Nonamannuronic acid

D-Nonamannuronic acid

Cat. No.: B12422870
M. Wt: 1603.1 g/mol
InChI Key: LWPFARCLPLLIGA-WOKANFCDSA-N
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Description

D-Nonamannuronic acid is an alginate oligomer derived from marine brown algae and certain Gram-negative bacteria. It is a significant compound in scientific research, particularly in the fields of pain and vascular dementia research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of D-Nonamannuronic acid involves the extraction and purification from alginate, a polysaccharide found in brown algae. The process typically includes hydrolysis of alginate to yield mannuronic acid monomers, which are then polymerized to form this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from brown algae, followed by controlled hydrolysis and polymerization processes. The conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

D-Nonamannuronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include uronic acids, alcohols, and substituted derivatives of this compound .

Scientific Research Applications

D-Nonamannuronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D-Nonamannuronic acid involves its interaction with specific molecular targets and pathways. It is believed to modulate cellular signaling pathways, leading to its effects on pain and vascular dementia. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to D-Nonamannuronic acid include:

  • D-Mannuronic acid
  • L-Guluronic acid
  • D-Glucuronic acid
  • D-Galacturonic acid

Uniqueness

This compound is unique due to its specific structure and the presence of nine mannuronic acid units. This structure imparts distinct properties and biological activities compared to other similar compounds .

Properties

Molecular Formula

C54H74O55

Molecular Weight

1603.1 g/mol

IUPAC Name

(2S,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C54H74O55/c55-1-2(56)28(37(74)75)102-47(12(1)66)95-21-4(58)14(68)49(104-30(21)39(78)79)97-23-6(60)16(70)51(106-32(23)41(82)83)99-25-8(62)18(72)53(108-34(25)43(86)87)101-27-10(64)19(73)54(109-36(27)45(90)91)100-26-9(63)17(71)52(107-35(26)44(88)89)98-24-7(61)15(69)50(105-33(24)42(84)85)96-22-5(59)13(67)48(103-31(22)40(80)81)94-20-3(57)11(65)46(92)93-29(20)38(76)77/h1-36,46-73,92H,(H,74,75)(H,76,77)(H,78,79)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,90,91)/t1-,2-,3+,4+,5+,6+,7+,8+,9+,10+,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,46+,47+,48+,49+,50+,51+,52+,53+,54+/m0/s1

InChI Key

LWPFARCLPLLIGA-WOKANFCDSA-N

Isomeric SMILES

[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@@H]3C(=O)O)O[C@H]4[C@@H]([C@@H]([C@@H](O[C@@H]4C(=O)O)O[C@H]5[C@@H]([C@@H]([C@@H](O[C@@H]5C(=O)O)O[C@H]6[C@@H]([C@@H]([C@@H](O[C@@H]6C(=O)O)O[C@H]7[C@@H]([C@@H]([C@@H](O[C@@H]7C(=O)O)O[C@H]8[C@@H]([C@@H]([C@@H](O[C@@H]8C(=O)O)O[C@H]9[C@@H]([C@@H]([C@@H](O[C@@H]9C(=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O

Canonical SMILES

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(C(C(OC5C(=O)O)OC6C(C(C(OC6C(=O)O)OC7C(C(C(OC7C(=O)O)OC8C(C(C(OC8C(=O)O)OC9C(C(C(OC9C(=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O

Origin of Product

United States

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